molecular formula C17H19NO4 B5777720 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide

3,5-dimethoxy-N-(2-methoxybenzyl)benzamide

Cat. No. B5777720
M. Wt: 301.34 g/mol
InChI Key: AXGLJHBWEHPMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(2-methoxybenzyl)benzamide, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It is a potent hallucinogen that has been studied extensively for its effects on the human brain.

Mechanism of Action

3,5-dimethoxy-N-(2-methoxybenzyl)benzamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptors, including 5-HT2C and 5-HT1A. 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide is believed to produce its hallucinogenic effects by activating the 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(2-methoxybenzyl)benzamide produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and pupil dilation. It also produces alterations in mood, perception, and thought processes, which can lead to hallucinations and altered states of consciousness.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-(2-methoxybenzyl)benzamide has several advantages for use in lab experiments. It is a potent hallucinogen that produces consistent effects across different individuals. It is also relatively stable and easy to synthesize. However, 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide has several limitations, including its potential for abuse and the ethical concerns associated with administering hallucinogens to human subjects.

Future Directions

There are several future directions for research on 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide. One area of interest is the development of new drugs that target the 5-HT2A receptor and produce similar effects to 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide without the potential for abuse. Another area of interest is the investigation of the long-term effects of 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide on brain function and behavior. Finally, research is needed to better understand the mechanisms underlying the hallucinogenic effects of 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide and other phenethylamines.

Synthesis Methods

The synthesis method of 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-methoxybenzylamine in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide as a white crystalline powder.

Scientific Research Applications

3,5-dimethoxy-N-(2-methoxybenzyl)benzamide has been studied extensively for its effects on the human brain. It has been used in research to investigate the role of serotonin receptors in the development of hallucinations. 3,5-dimethoxy-N-(2-methoxybenzyl)benzamide has also been used to study the effects of hallucinogens on brain function and behavior.

properties

IUPAC Name

3,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-8-13(9-15(10-14)21-2)17(19)18-11-12-6-4-5-7-16(12)22-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGLJHBWEHPMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(2-methoxybenzyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.